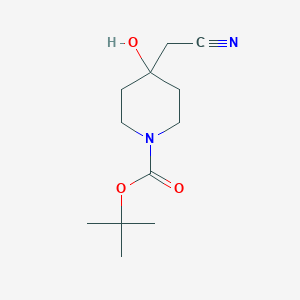

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

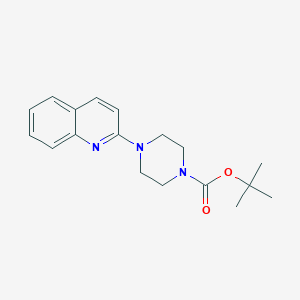

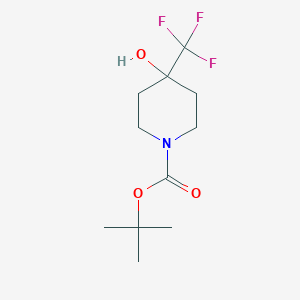

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and this particular compound is modified with various functional groups that impart unique physical and chemical properties. It serves as an intermediate in the synthesis of various biologically active compounds, including antiarteriosclerotics and anticancer drugs .

Synthesis Analysis

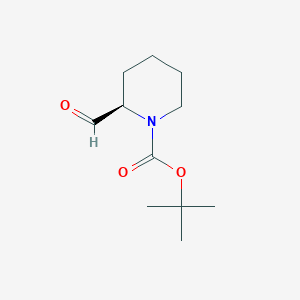

The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available or readily synthesized intermediates. For instance, tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate of novel antiarteriosclerotics, was prepared using a safe, scalable Reformatsky-type reaction followed by Red-Al reduction . Another derivative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.

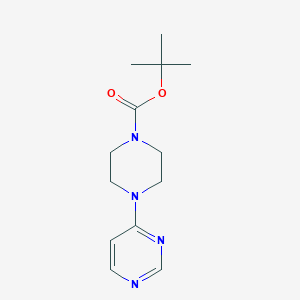

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using single-crystal X-ray diffraction (XRD) analysis. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was crystallized in the monoclinic space group P21/c, with typical bond lengths and angles for this type of compound . XRD data provide crucial information about the three-dimensional arrangement of atoms in the crystal lattice, which is essential for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

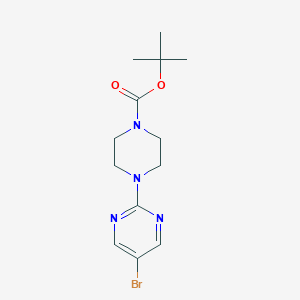

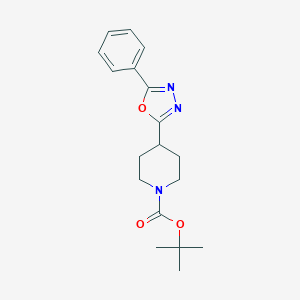

Piperidine derivatives can undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions are often used to introduce new functional groups or to build complex molecular architectures. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The ability to undergo diverse reactions makes piperidine derivatives valuable intermediates in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk, affecting the compound's solubility and reactivity. The introduction of electronegative atoms like fluorine can alter the electronic distribution within the molecule, impacting its chemical behavior. Spectroscopic techniques such as FT-IR, NMR, and LCMS are commonly used to characterize these compounds and provide insights into their properties .

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate” hat ein Molekulargewicht von 269,26 und seine IUPAC-Bezeichnung lautet tert-Butyl 4-hydroxy-4-(trifluoromethyl)-1-piperidinecarboxylate .

Lagerung und Sicherheit

Diese Verbindung sollte in einem trockenen Umfeld bei einer Temperatur zwischen 2-8 °C versiegelt gelagert werden . Sie hat eine GHS07-Sicherheitsklassifizierung und ihre Gefahrenhinweise beinhalten H302, H315, H319 und H335 .

Rolle in der Medikamentenentwicklung

Verbindungen, die die Trifluormethyl-(TFM, -CF3)-Gruppe enthalten, wie „this compound“, wurden in den letzten 20 Jahren in vielen von der FDA zugelassenen Medikamenten gefunden . Die TFM-Gruppe wird als Pharmakophor betrachtet, ein Teil einer Molekülstruktur, der für eine bestimmte biologische oder pharmakologische Interaktion verantwortlich ist .

Verwendung bei der Synthese von N-heterocyclischen Alkylethern

“this compound” kann bei der Synthese von N-heterocyclischen Alkylethern über die Mitsunobu-Reaktion verwendet werden . Diese Reaktion ist eine beliebte Methode, um die Stereochemie von Alkoholen umzukehren oder um zwei verschiedene funktionelle Gruppen miteinander zu koppeln .

Rolle in der Tuberkuloseforschung

Eine ähnliche Verbindung, „tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate“, wurde in der Forschung im Zusammenhang mit Mycobacterium tuberculosis (Mtb), dem Erreger der Tuberkulose (TB), verwendet . Obwohl dies nicht die genaue Verbindung ist, die Sie angefragt haben, deutet dies auf mögliche Anwendungen in der medizinischen Forschung hin.

Potenzielle Anwendungen in der zukünftigen Forschung

Aufgrund der einzigartigen Eigenschaften von „this compound“ könnte sie in der zukünftigen Forschung verwendet werden, um neue Medikamente zu entwickeln oder um biologische Prozesse zu untersuchen. Ihre Trifluormethylgruppe und ihr Piperidinring könnten mit verschiedenen biologischen Zielen interagieren und zu neuen Entdeckungen führen .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCANPVVCVCTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

550371-74-9 | |

| Record name | tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)